N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound characterized by its multi-functional structure. It belongs to a class of compounds often studied for their potential pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 324.47 g/mol. Its systematic name reflects its intricate arrangement of functional groups, which may contribute to its biological activity.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects. It is often classified as a potential pharmaceutical agent due to its structural similarity to known active compounds.
The synthesis of N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves several steps:
The synthesis may employ techniques such as refluxing in organic solvents, using catalysts, and purification methods like recrystallization or chromatography to isolate the desired product.
The molecular structure of N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be represented using various structural formulas:
InChI=1S/C21H24N2O/c1-22(20-10-6-7-11-21(20)24-2)19-13-16-23(17-14-19)15-12-18-8-4-3-5-9-18/h3-11,19H,12-17H2,1-2H3This indicates the connectivity of atoms within the molecule.
The compound's exact mass is 324.220164 g/mol, and it has a retention index of 2559 in gas chromatography-mass spectrometry analysis .
N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can participate in various chemical reactions typical for amides and piperidine derivatives:
These reactions are generally performed under controlled conditions to ensure selectivity and yield.
The mechanism of action for N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is not fully elucidated but is likely related to its interaction with specific receptors in biological systems.
Pharmacological studies are required to confirm specific receptor interactions and elucidate detailed mechanisms.
N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide exhibits several notable physical properties:
The chemical stability and reactivity profile suggest it may be sensitive to heat and moisture, typical for many organic compounds.
N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-y)piperidine-3-carboxamide has potential applications in medicinal chemistry:
Ongoing research may uncover further applications and therapeutic potentials for this complex compound.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5